molecular formula C32H60N6O8 B1396782 Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid CAS No. 1332530-17-2

Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid

Cat. No. B1396782
M. Wt: 656.9 g/mol
InChI Key: RLBCEYIQRJTURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid (TBPMP-OA) is a novel compound that has been studied for its potential applications in a variety of scientific research areas. TBPMP-OA is a derivative of piperidine, an organic compound found in a variety of plants and animals, and oxalic acid, a naturally occurring organic acid. This combination of compounds has been shown to have a wide range of biological activities, including antibacterial, antifungal, and antiviral effects. TBPMP-OA has also been studied for its potential applications in drug delivery, tissue engineering, and cancer research.

Mechanism Of Action

Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid has been shown to bind to a variety of proteins, including bacterial and viral proteins, and inhibit their activity. This binding leads to the inhibition of the target protein's activity, which can lead to the inhibition of bacterial or viral growth. In addition, Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which can lead to the inhibition of viral replication.

Biochemical And Physiological Effects

Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and viruses, as well as inhibit the activity of enzymes involved in the synthesis of DNA and RNA. In addition, Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid has been shown to have anti-inflammatory and anti-cancer effects, and has been shown to reduce the levels of cholesterol and triglycerides in the blood.

Advantages And Limitations For Lab Experiments

The main advantage of using Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid for laboratory experiments is its ability to target a wide range of proteins, including bacterial and viral proteins. Its ability to inhibit the activity of enzymes involved in the synthesis of DNA and RNA makes it a useful tool for studying the mechanisms of viral replication. However, its use in laboratory experiments is limited by its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research involving Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid. These include the development of new drugs and drug delivery systems based on Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid, as well as the exploration of its potential applications in tissue engineering and cancer research. Additionally, further research into the biochemical and physiological effects of Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid could lead to a better understanding of its potential therapeutic applications. Finally, further research into the synthesis and characterization of Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid could lead to new methods of producing and purifying the compound.

Scientific Research Applications

Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid has been studied for its potential applications in a variety of scientific research areas. It has been shown to have antibacterial, antifungal, and antiviral effects, making it a potential candidate for use in the development of new drugs. It has also been studied for its potential applications in drug delivery, tissue engineering, and cancer research.

properties

IUPAC Name

tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H29N3O2.C2H2O4/c2*1-15(2,3)20-14(19)18-9-7-17(8-10-18)12-13-5-4-6-16-11-13;3-1(4)2(5)6/h2*13,16H,4-12H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBCEYIQRJTURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2CCCNC2.CC(C)(C)OC(=O)N1CCN(CC1)CC2CCCNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H60N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid
Reactant of Route 4
Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.